molecular formula C16H18N4S B3789253 N,N-dimethyl-2-[3-[3-(1,3-thiazol-2-yl)phenyl]pyrazol-1-yl]ethanamine

N,N-dimethyl-2-[3-[3-(1,3-thiazol-2-yl)phenyl]pyrazol-1-yl]ethanamine

Cat. No.: B3789253
M. Wt: 298.4 g/mol
InChI Key: CYEBWXMOCCTZFD-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[3-[3-(1,3-thiazol-2-yl)phenyl]pyrazol-1-yl]ethanamine is a complex organic compound that features a thiazole ring, a pyrazole ring, and a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[3-[3-(1,3-thiazol-2-yl)phenyl]pyrazol-1-yl]ethanamine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the formation of the pyrazole ring, and finally, the introduction of the dimethylaminoethyl side chain. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[3-[3-(1,3-thiazol-2-yl)phenyl]pyrazol-1-yl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole or pyrazole rings, leading to partially or fully reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the dimethylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N,N-dimethyl-2-[3-[3-(1,3-thiazol-2-yl)phenyl]pyrazol-1-yl]ethanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[3-[3-(1,3-thiazol-2-yl)phenyl]pyrazol-1-yl]ethanamine involves its interaction with specific molecular targets. The thiazole and pyrazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The dimethylaminoethyl side chain may enhance the compound’s binding affinity or solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial or antiviral activities.

    Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are used as anti-inflammatory or anti-obesity agents.

Uniqueness

N,N-dimethyl-2-[3-[3-(1,3-thiazol-2-yl)phenyl]pyrazol-1-yl]ethanamine is unique due to the combination of the thiazole and pyrazole rings with the dimethylaminoethyl side chain. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N,N-dimethyl-2-[3-[3-(1,3-thiazol-2-yl)phenyl]pyrazol-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-19(2)9-10-20-8-6-15(18-20)13-4-3-5-14(12-13)16-17-7-11-21-16/h3-8,11-12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEBWXMOCCTZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=CC(=N1)C2=CC(=CC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.